molecular formula C21H21N3O2 B2967837 2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide CAS No. 1421444-70-3

2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide

Cat. No.: B2967837
CAS No.: 1421444-70-3
M. Wt: 347.418
InChI Key: XZBBJGJCYGQVAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide is a synthetic organic compound designed for advanced life science research. This molecule features a pyrrolo[1,2-a]imidazole scaffold, a structural motif present in compounds investigated for modulating protein-protein interactions, particularly in the field of apoptosis regulation. The core pyrroloimidazole structure is recognized in medicinal chemistry for its potential in drug discovery . Specifically, analogs containing the pyrrolo[1,2-a]imidazole core are being explored as potent and selective inhibitors of anti-apoptotic Bcl-2 family proteins, such as Mcl-1 . Mcl-1 is a critical regulator of programmed cell death, and its overexpression is a known mechanism of tumor survival and resistance to chemotherapeutic agents . Therefore, this compound is of significant research value for investigating the intrinsic apoptotic pathway, understanding treatment resistance in cancers, and developing novel oncological therapeutics. Its mechanism of action is hypothesized to involve disrupting the interaction between pro-apoptotic and anti-apoptotic proteins, thereby facilitating the initiation of apoptosis in malignant cells.

Properties

IUPAC Name

N-[4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-15(26-18-6-3-2-4-7-18)21(25)23-17-11-9-16(10-12-17)19-14-22-20-8-5-13-24(19)20/h2-4,6-7,9-12,14-15H,5,8,13H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZBBJGJCYGQVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)C2=CN=C3N2CCC3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure incorporating a phenoxy group and a pyrrolo[1,2-a]imidazole moiety. The molecular formula is C21H20N4O2, and its IUPAC name reflects its intricate design.

Research indicates that compounds similar to this compound exhibit various biological activities primarily through the inhibition of specific kinases and pathways involved in cell proliferation and migration.

  • Inhibition of Vascular Smooth Muscle Cells (VSMCs) :
    • Studies have shown that related compounds can inhibit the proliferation and migration of VSMCs, which are critical in the development of vascular diseases such as atherosclerosis. For instance, 7-cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamine demonstrated significant inhibition of VSMC activities by down-regulating pathways involving protein kinase B (Akt) and extracellular signal-regulated kinase (ERK) .
  • Antitumor Activity :
    • Pyrrolo[1,2-a]imidazole derivatives have shown promise as antitumor agents by inducing apoptosis in cancer cell lines. The structural modifications in these compounds play a crucial role in their cytotoxicity against various cancer types .

Case Studies

Several studies have explored the biological activity of related compounds:

  • Case Study 1 : A study on pyrrolo[2,3-d]pyrimidine derivatives indicated their potential as inhibitors of RET mutations associated with certain cancers. These compounds displayed IC50 values ranging from 7.69 μM to 15.82 μM against different RET variants .
  • Case Study 2 : Another investigation focused on the anti-proliferative effects of pyrrolo[1,2-a]imidazole derivatives on VSMCs. The results highlighted a significant reduction in cell proliferation and migration post-treatment with these compounds, suggesting their therapeutic potential for vascular-related diseases .

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 Value (μM)Mechanism of Action
7-Cyclopentyl-5-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-ylamineVSMC Proliferation InhibitionNot specifiedInhibits Akt and ERK pathways
Pyrrolo[1,2-a]imidazole DerivativesAntitumor Activity7.69 - 15.82Induces apoptosis in cancer cells
This compoundPotential Anti-inflammatoryNot availableHypothesized inhibition of inflammatory pathways

Scientific Research Applications

2-Phenoxy-N-(4-{5H,6H,7H-pyrrolo[1,2-A]imidazol-3-YL}phenyl)propanamide is a complex organic compound with applications primarily in medicinal chemistry and pharmacology. It has a molecular weight of approximately 347.41 g/mol .

Fields of Application

  • Medicinal Chemistry and Pharmacology The compound is studied for its potential as a therapeutic agent against various diseases, making it a candidate for drug development.
  • Antioxidant Formulations Its antioxidant properties suggest applications in formulations aimed at reducing oxidative stress in biological systems.
  • Lead Compound for New Pharmaceuticals Due to its structural characteristics, it could serve as a lead compound for developing new pharmaceuticals targeting specific biological pathways or diseases.

Chemical Properties and Synthesis

This compound features an imidazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, contributing to its diverse chemical properties. The presence of the phenoxy group and the pyrrolo[1,2-a]imidazole moiety further enhances its potential biological activities. This compound can be synthesized through organocatalyzed tandem reactions. The amide bond can participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine. Additionally, the imidazole ring may engage in electrophilic aromatic substitution reactions or nucleophilic attacks due to the presence of electron-rich sites on its structure.

Biological Activities and Interactions

Compounds containing imidazole rings, such as this compound, exhibit a wide range of biological activities. They have been studied for their roles as enzyme inhibitors and receptor modulators. Specifically, this compound may demonstrate antioxidant properties and exhibit effects on various biochemical pathways, potentially influencing cellular processes such as apoptosis and proliferation. Interaction studies involving this compound focus on its binding affinity to various biological targets such as enzymes and receptors. These studies typically utilize techniques like surface plasmon resonance or isothermal titration calorimetry to assess binding interactions quantitatively. Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its pharmacological profile.

Structural Similarities and Uniqueness

Several compounds share structural similarities with this compound:

Compound NameStructural FeaturesUnique Properties
5-HydroxyindoleIndole coreNeurotransmitter activity
Pyrrolidine derivativesPyrrolidine ringDiverse biological activities
Phenothiazine derivativesThiazine ringAntipsychotic effects

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The compound is compared below with five structurally related pyrroloimidazole derivatives, focusing on molecular properties , synthetic routes , and functional group impacts .

Table 1: Key Molecular Properties of Comparable Compounds

Compound Name Molecular Formula Molecular Weight H-Bond Donors H-Bond Acceptors Key Functional Groups
Target Compound: 2-Phenoxy-N-(4-pyrroloimidazol-phenyl)propanamide ~C₂₁H₂₂N₃O₂ ~348.42 1 4 Phenoxy, propanamide
N-(3-pyrroloimidazol-phenyl)-1,3-benzothiazole-2-carboxamide () C₂₀H₁₆N₄OS 360.43 1 4 Benzothiazole, carboxamide
1-methyl-N-(3-pyrroloimidazol-phenyl)-imidazole-4-sulfonamide () C₁₆H₁₇N₅O₂S 343.40 1 6 Sulfonamide, methylimidazole
[4-(pyrroloimidazol-3-yl)phenyl]amine () C₁₁H₁₂N₄ 200.24 2 3 Primary amine
2-{pyrroloimidazol-3-yl}ethanol () C₈H₁₂N₂O 152.19 2 3 Hydroxyl ethyl chain

Structural and Functional Group Variations

(a) Phenoxy-Propanamide vs. Benzothiazole-Carboxamide ()
  • The propanamide linker may stabilize hydrogen bonding with target proteins.
  • However, the sulfur atom in benzothiazole may reduce metabolic stability compared to the oxygen-rich phenoxy group.
(b) Sulfonamide Derivatives ()
  • The sulfonamide group in increases polarity (higher H-bond acceptors: 6 vs. 4 in the target compound), likely reducing blood-brain barrier penetration but improving aqueous solubility. This could make it more suitable for peripheral targets.
(c) Amine and Hydroxyl Derivatives ()
  • The primary amine in offers higher reactivity (e.g., susceptibility to acetylation) but enables conjugation strategies. The hydroxyl group in enhances solubility but may limit stability under acidic conditions.

Pharmacological Implications

  • Androgen Receptor Targeting: highlights the pyrroloimidazole core’s role in proteolysis-targeting chimeras (PROTACs) for androgen receptor degradation. The target compound’s phenoxy group may enhance selectivity over benzothiazole analogs.
  • Enzyme Inhibition Potential: Sulfonamide derivatives () are historically associated with carbonic anhydrase inhibition, suggesting divergent therapeutic applications compared to the phenoxy-propanamide scaffold.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for the pyrrolo[1,2-a]imidazole core in this compound?

  • Methodology : The pyrroloimidazole scaffold can be synthesized via cyclization of N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine in formic acid under reflux (100°C for 16 hours), yielding 86% of the core structure. LC-MS (ES+) with m/z 108.95 [MH⁺] and retention time (tR) 0.15 min confirms purity .
  • Key Data :

Starting MaterialReaction TimeYieldPurity (LC-MS)
N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine16 hours86%m/z 108.95 [MH⁺]

Q. How can researchers characterize the stereochemical and electronic properties of the propanamide linker?

  • Methodology : Use solid-state NMR to analyze the conformation of the propanamide moiety, particularly the phenoxy-phenyl rotational barrier. Pair with DFT calculations (B3LYP/6-311++G(d,p)) to model electronic effects of substituents on the pyrroloimidazole nitrogen .
  • Advanced Tip : Compare experimental NMR shifts with computed values to resolve ambiguities in tautomeric forms of the imidazole ring .

Q. What analytical techniques are critical for assessing purity and stability?

  • Methodology :

  • HPLC-PDA (C18 column, acetonitrile/water gradient) to detect impurities (<0.5%).
  • Forced degradation studies (acid/base/oxidative conditions) to identify labile sites (e.g., phenoxy ether cleavage under acidic pH) .

Advanced Research Questions

Q. How does the compound interact with biological targets like menin-MLL or androgen receptors?

  • Methodology : Perform surface plasmon resonance (SPR) to measure binding affinity (KD) to menin-MLL (reported <100 nM for similar pyrroloimidazole derivatives). For androgen receptor degradation, use Western blotting to quantify AR protein levels in LNCaP cells post-treatment .
  • Data Interpretation : Note contradictions in target engagement across studies—e.g., reports irreversible menin-MLL inhibition, while focuses on AR degradation. Validate specificity using CRISPR knockouts .

Q. What strategies mitigate metabolic instability of the phenoxy-propanamide group?

  • Methodology :

  • Introduce deuterium at α-positions of the propanamide chain to slow CYP3A4-mediated oxidation.
  • Test analogues with bulky substituents (e.g., tert-butyl) on the phenoxy ring to sterically hinder enzymatic attack .
    • Supporting Data : In vivo PK studies in rodents show a 2.3-fold increase in half-life for deuterated analogues vs. parent compound .

Q. How can computational modeling guide SAR for pyrroloimidazole derivatives?

  • Methodology :

  • Molecular docking (AutoDock Vina) to predict binding poses in menin’s hydrophobic pocket.
  • 3D-QSAR (CoMFA/CoMSIA) to correlate substituent effects (e.g., electron-withdrawing groups on phenyl) with IC50 values .
    • Case Study : A fluoro-substituted derivative showed 10-fold higher potency (IC50 = 12 nM) vs. unsubstituted analogue in leukemia cell lines .

Q. What experimental designs resolve contradictions in cytotoxicity data across cell lines?

  • Methodology :

  • Use isogenic cell panels (e.g., MLL-rearranged vs. wild-type leukemia cells) to isolate target-specific effects.
  • Pair with phosphoproteomics to map downstream signaling nodes (e.g., MEK/ERK vs. PI3K/AKT) .
    • Critical Note : Discrepancies in (anti-cancer) vs. (antibacterial) suggest context-dependent mechanisms. Validate target expression in each model .

Contradictions & Resolutions

  • Menin-MLL vs. AR Degradation : The compound’s dual activity may arise from shared structural motifs (e.g., boronic acid in ). Use proteome-wide profiling (e.g., thermal shift assays) to map off-target interactions .
  • Fluorine Substituent Effects : While highlights fluorine’s role in enhancing binding, shows reduced solubility. Balance via logP optimization (target 2.5–3.5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.